![molecular formula C15H13NO2 B110189 N-(4-Hydroxy-9H-fluoren-2-YL)acetamide CAS No. 64724-49-8](/img/structure/B110189.png)
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide
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Overview
Description
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-9H-fluoren-2-YL)acetamide typically involves the reaction of 4-hydroxyfluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylamines.
Substitution: Formation of fluorenyl halides.
Scientific Research Applications
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-9H-fluoren-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(9-Ethyl-9H-fluoren-2-YL)acetamide
- N-(9-Isopropyl-9H-fluoren-2-YL)acetamide
- N-(4-(9H-Fluoren-2-YL)-thiazol-2-YL)-2-phenyl-acetamide
Uniqueness
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is unique due to the presence of the hydroxyl group at the 4-position of the fluorenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
N-(4-Hydroxy-9H-fluoren-2-YL)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by case studies and research findings.
- Molecular Formula : C15H13NO2
- Molecular Weight : 239.27 g/mol
- IUPAC Name : this compound
The compound features a hydroxyl group at the 4-position of the fluorenyl ring, which plays a critical role in its biological activity by facilitating hydrogen bonding with various biological macromolecules.
This compound interacts with specific molecular targets within cells. The hydroxyl group allows for the formation of hydrogen bonds, influencing the structure and function of proteins and enzymes. Additionally, the fluorenyl moiety can engage with hydrophobic regions of proteins, affecting their activity and cellular signaling pathways.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for various biological processes. Preliminary findings suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.
Research Findings and Case Studies
Properties
IUPAC Name |
N-(4-hydroxy-9H-fluoren-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-12-7-11-6-10-4-2-3-5-13(10)15(11)14(18)8-12/h2-5,7-8,18H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRVEIEMCYNGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569670 |
Source
|
Record name | N-(4-Hydroxy-9H-fluoren-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64724-49-8 |
Source
|
Record name | N-(4-Hydroxy-9H-fluoren-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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